![molecular formula C19H22N4O2 B2714358 2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1798032-43-5](/img/structure/B2714358.png)
2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EPPB and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The creation and modification of pyrazolo[1,5-a]pyrimidin derivatives form the crux of research surrounding these compounds. The synthesis techniques have evolved to include methods that yield compounds with significant bioactivity. For instance, the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates has been developed, leading to the creation of substituted pyridine derivatives and other heterocyclic compounds with potential antitumor and antimicrobial activities (Riyadh, 2011). Another study detailed the synthesis of benzamide-based 5-aminopyrazoles, which further led to the development of pyrazolo[1,5-a]pyrimidine derivatives showing remarkable anti-avian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020).
Biological Evaluation and Antiviral Activities
The synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their biological activities, showcasing their potential as therapeutic agents. For example, a series of pyrazolopyrimidines derivatives were studied for their anticancer and anti-5-lipoxygenase agents, highlighting their structure-activity relationship and potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial and Antitumor Properties
The antimicrobial and antitumor properties of these compounds have been a significant focus of research. A study synthesized and assessed the antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, indicating their potential use in fighting infections and cancer (Abunada et al., 2008).
Chemical Properties and Structural Analysis
Structural analysis and characterization of these compounds provide insights into their chemical properties and potential for further modification. X-ray analysis of specific derivatives has helped in understanding their molecular structure, which is crucial for designing compounds with desired biological activities (Clayton et al., 1980).
Mécanisme D'action
- DDR1 plays a crucial role in collagen-induced signaling pathways, particularly in the extracellular matrix (ECM) context .
- Upon binding to DDR1, the compound modulates downstream signaling pathways. It inhibits collagen-induced activation of DDR1, thereby affecting cellular responses related to ECM remodeling and tissue repair .
Target of Action
Mode of Action
Biochemical Pathways
- The compound impacts several pathways:
- By inhibiting DDR1 activation, it disrupts the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. The compound also interferes with the PI3K/AKT pathway, affecting cell growth and survival. DDR1 inhibition may alter JAK/STAT signaling, which plays a role in inflammation and immune responses .
Propriétés
IUPAC Name |
2-ethoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-25-17-9-5-4-8-16(17)19(24)20-10-6-7-15-12-21-18-11-14(2)22-23(18)13-15/h4-5,8-9,11-13H,3,6-7,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGENMPKCYVYNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2714275.png)
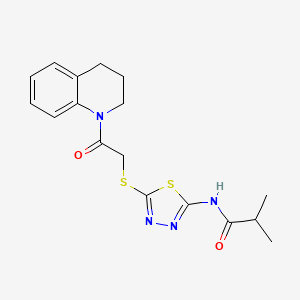
![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)
![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)
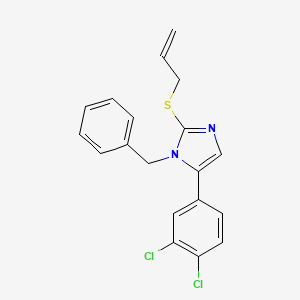
![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)
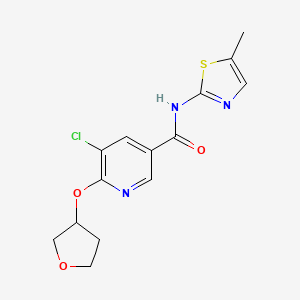
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)
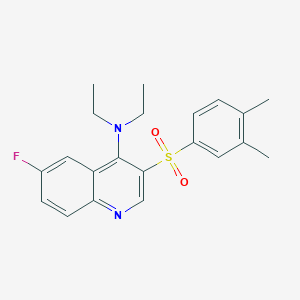
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)

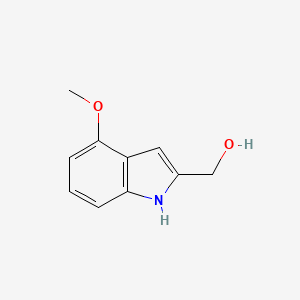

![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)